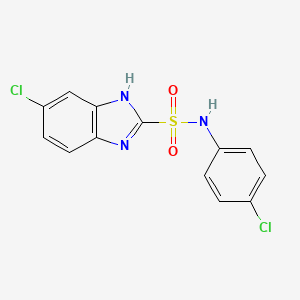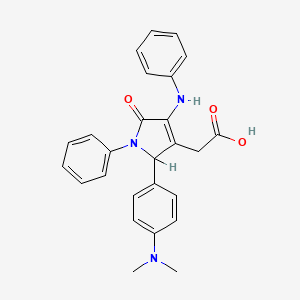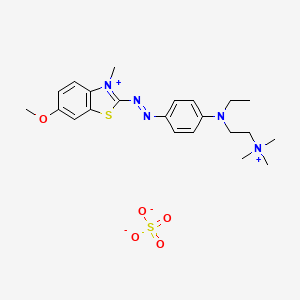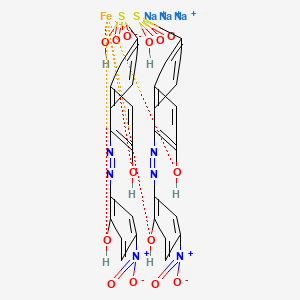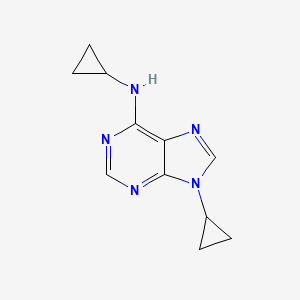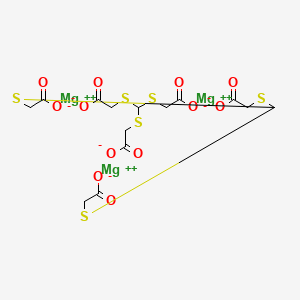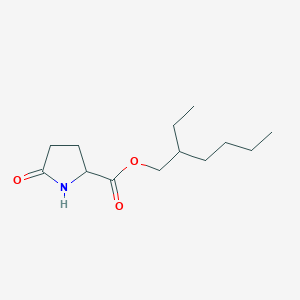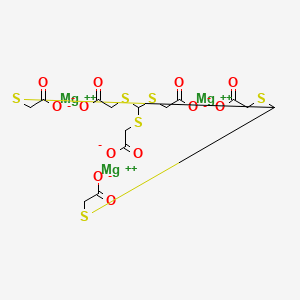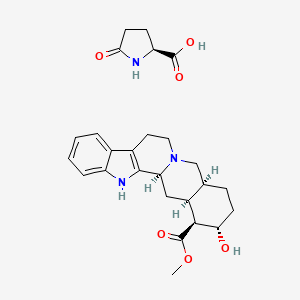
2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate typically involves multi-step organic reactions. The process may start with the preparation of the core diazepine structure, followed by the introduction of the piperazine and ethanol groups. Common reagents used in these reactions include:
Starting Materials: Pyridine, thiophene, and diazepine derivatives.
Reagents: Reducing agents, oxidizing agents, and catalysts.
Conditions: Controlled temperature, pressure, and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study the interactions between heterocyclic compounds and biological macromolecules. It can also be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a therapeutic agent for various diseases. Its structure suggests possible activity against neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
Diazepines: Compounds with a similar core structure, used in various therapeutic applications.
Piperazines: Known for their use in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.
Thienopyridines: A class of compounds with antiplatelet activity, used in cardiovascular medicine.
Uniqueness
The uniqueness of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate lies in its combination of structural features from different classes of compounds. This hybrid structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
CAS 编号 |
82619-59-8 |
|---|---|
分子式 |
C20H23N5O5S |
分子量 |
445.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-[4-(5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaen-8-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19N5OS.C4H4O4/c22-9-8-20-4-6-21(7-5-20)16-12-10-23-11-14(12)18-15-13(19-16)2-1-3-17-15;5-3(6)1-2-4(7)8/h1-3,10-11,22H,4-9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
KWMNMZCQPJGVAL-WLHGVMLRSA-N |
手性 SMILES |
C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


